3-(Trifluoroacetyl)oxan-2-one

説明

Significance of Fluorine Incorporation in Organic Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org This is due to fluorine's unique characteristics, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. Introducing fluorine or fluorinated groups can influence a molecule's metabolic stability, acidity of nearby protons, and binding affinity to biological targets. acs.orgsioc-journal.cn For instance, replacing hydrogen with fluorine can lead to profound changes in the chemical and biological behavior of natural compounds. acs.org The trifluoroacetyl group (-COCF₃) is a particularly potent functional group. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon it is attached to and can increase the acidity of adjacent C-H bonds. researcher.life This group is often used to improve the volatility and solubility of compounds for analytical purposes or to act as a protecting group in complex syntheses, such as in peptide chemistry. testbook.comthieme-connect.com

Overview of Lactone Ring Systems in Chemical Transformations

Lactones are cyclic esters formed by the intramolecular esterification of a hydroxycarboxylic acid. tutorhunt.com They are classified based on the size of the heterocyclic ring, with common examples being four-membered β-lactones, five-membered γ-lactones, and six-membered δ-lactones. The ring size significantly influences the lactone's reactivity; smaller rings possess greater ring strain and are generally more reactive. tutorhunt.comacs.org The lactone functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, often leading to ring-opening hydrolysis. nih.gov Lactones are prevalent in nature, contributing to the aroma of fruits and serving as building blocks for a wide array of natural products and biologically active molecules. sioc-journal.cntutorhunt.com In synthetic chemistry, they are valuable intermediates and are used in the production of polymers. tutorhunt.com α,β-unsaturated lactones can also act as Michael acceptors, participating in conjugate addition reactions. rsc.orgd-nb.info

Contextualization of 3-(Trifluoroacetyl)oxan-2-one within Fluorinated Heterocycles and Organic Synthesis

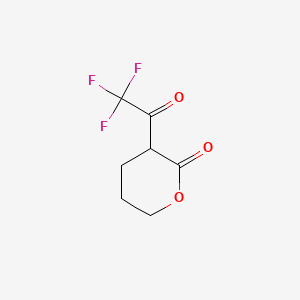

This compound is a specific fluorinated heterocycle. Its structure consists of a six-membered δ-lactone ring, known as oxan-2-one or δ-valerolactone, which is substituted at the 3-position (the alpha-carbon relative to the carbonyl group) with a trifluoroacetyl moiety. This structure combines the reactivity profile of a lactone with the powerful electronic effects of the trifluoroacetyl group.

While detailed research findings on this compound are not extensively documented in scientific literature, its chemical behavior can be inferred from its constituent parts. The presence of the trifluoroacetyl group, a strong electron-withdrawing group, is expected to significantly increase the acidity of the proton at the 3-position. This makes the molecule a potentially useful building block in organic synthesis for reactions requiring an activated methylene group adjacent to a carbonyl, such as alkylations or condensations. The molecule is structurally related to other α-trifluoroacetyl lactones, such as 3-(2,2,2-trifluoroacetyl)oxolan-2-one, the five-membered ring analogue. molport.com The synthesis of such fluorinated lactones remains a challenge due to the specific properties induced by the fluorinated groups. acs.org

Table 1: Physicochemical Properties of the Related Compound 3-(2,2,2-trifluoroacetyl)oxolan-2-one

| Property | Value |

| Common Name | α-Trifluoroacetyl-γ-butyrolactone |

| CAS Number | 69243-04-5 |

| Molecular Formula | C₆H₅F₃O₃ |

| Molecular Weight | 182.098 g/mol |

| SMILES | FC(F)(F)C(=O)C1CCOC1=O |

| Data sourced from Molport for the five-membered ring analogue of the title compound. molport.com |

特性

IUPAC Name |

3-(2,2,2-trifluoroacetyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3/c8-7(9,10)5(11)4-2-1-3-13-6(4)12/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNCIRAHNUHKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664194 | |

| Record name | 3-(Trifluoroacetyl)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606491-90-1 | |

| Record name | 3-(Trifluoroacetyl)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3- Trifluoroacetyl Oxan-2-one

Reactivity of the Lactone Ring System

The lactone, a cyclic ester, is the primary site of reactivity in 3-(Trifluoroacetyl)oxan-2-one. Its susceptibility to nucleophilic attack is a defining characteristic.

Nucleophilic Ring-Opening Pathways

The strained nature of cyclic esters, although less pronounced in six-membered rings compared to smaller lactones like β-lactones, still renders them susceptible to ring-opening reactions by nucleophiles. foster77.co.uk This process is a fundamental transformation for lactones and is influenced by reaction conditions and the nature of the attacking nucleophile.

The ring-opening of a lactone under nucleophilic conditions typically proceeds through the formation of a tetrahedral intermediate. nih.govresearchgate.net In acidic conditions, the carbonyl oxygen of the lactone can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the attack by a nucleophile.

The subsequent nucleophilic attack on the activated carbonyl carbon leads to the formation of a tetrahedral intermediate. nih.govresearchgate.net This intermediate is a transient species where the carbon atom of the former carbonyl group is bonded to four other groups. The stability and fate of this intermediate are crucial in determining the reaction's outcome. The collapse of the tetrahedral intermediate, often accompanied by proton transfer steps, results in the cleavage of the ester bond and the opening of the lactone ring. nih.gov

Table 1: Key Steps in Acid-Catalyzed Lactone Ring-Opening

| Step | Description |

| Protonation | The carbonyl oxygen is protonated by an acid, increasing the electrophilicity of the carbonyl carbon. |

| Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. |

| Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. nih.govresearchgate.net |

| Ring Opening | The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the lactone ring. |

The regioselectivity of nucleophilic attack on unsymmetrical cyclic compounds is a critical aspect of their reactivity. d-nb.infostackexchange.com In the case of this compound, the lactone ring presents two potential electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the carbon bearing the oxygen within the ring (C6).

Generally, in lactones, nucleophilic attack occurs preferentially at the electrophilic carbonyl carbon (acyl-cleavage) rather than the C-O single bond (alkyl-cleavage). This preference is due to the greater electrophilicity of the carbonyl carbon. The reaction conditions, such as whether they are basic or acidic, can significantly influence the regioselectivity of ring-opening reactions in cyclic systems like epoxides, and similar principles can apply to lactones. d-nb.infostackexchange.com For instance, under basic conditions, steric hindrance plays a major role, favoring attack at the less substituted position. stackexchange.com Under acidic conditions, electronic effects become more dominant, and the attack may occur at the carbon that can better stabilize a partial positive charge in the transition state. stackexchange.com

Protonation and Tetrahedral Intermediate Formation

Influence of the Trifluoroacetyl Group on Lactone Electrophilicity

The trifluoroacetyl group, with its three highly electronegative fluorine atoms, exerts a strong electron-withdrawing effect. This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon within the lactone ring. A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction rates for nucleophilic ring-opening compared to a non-substituted oxan-2-one. The trifluoroacetyl group can also influence the stability of intermediates formed during reactions.

Reactivity and Transformations Involving the Trifluoroacetyl Moiety

The trifluoroacetyl group is not merely a passive substituent; it possesses its own distinct electrophilic character and can participate in various chemical transformations.

Electrophilic Properties of the Trifluoroacetyl Group

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing nature of the adjacent trifluoromethyl (CF3) group. vulcanchem.com This makes it a prime target for nucleophilic attack. The trifluoromethyl group stabilizes the negative charge that develops on the oxygen atom of the carbonyl group during nucleophilic addition.

The electrophilic nature of the trifluoroacetyl group is a well-documented phenomenon and is exploited in various synthetic methodologies. For instance, trifluoroacetyl groups are used to activate molecules for nucleophilic substitution reactions. scirp.org In the context of this compound, this electrophilicity means that nucleophiles can potentially react at the trifluoroacetyl carbonyl in addition to the lactone carbonyl. The competition between these two electrophilic sites will depend on the nature of the nucleophile and the reaction conditions.

Table 2: Comparison of Electrophilic Sites

| Electrophilic Site | Influencing Factors | Potential Reactions |

| Lactone Carbonyl Carbon | Ring strain, inductive effect from the trifluoroacetyl group. | Nucleophilic ring-opening. |

| Trifluoroacetyl Carbonyl Carbon | Strong inductive effect from the trifluoromethyl group. | Nucleophilic addition. |

Radical-Mediated Transformations (Analogy to Trifluoroacetic Anhydride)

Direct studies on the radical-mediated transformations of this compound are not extensively documented. However, the reactivity of the trifluoroacetyl moiety can be inferred by analogy to trifluoroacetic anhydride (TFAA), a well-studied precursor for generating trifluoroacetyl and trifluoromethyl radicals. nih.govnih.gov

Under visible-light photoredox catalysis, TFAA can undergo a C–O bond fragmentation to generate a trifluoroacyl radical (CF₃CO•). nih.gov This radical species can then participate in various addition reactions. For instance, it can engage in the trifluoroacetylation of alkenes to furnish α,β-unsaturated trifluoromethyl ketones. nih.govchemrxiv.org This process is operationally simple and has been demonstrated to be scalable. nih.gov

Furthermore, by altering reaction parameters, the trifluoroacyl radical can undergo subsequent decarboxylation to yield a trifluoromethyl radical (•CF₃). nih.gov Trifluoroacetic anhydride has been successfully employed as a cost-effective source of the trifluoromethyl radical for the trifluoromethylation of a range of vinyl, aryl, and heteroaryl substrates. nih.gov This transformation is often facilitated by a photocatalyst, such as iridium or ruthenium complexes, and a redox mediator. nih.govnih.gov

Given these precedents with TFAA, it is plausible that this compound could serve as a precursor to trifluoroacyl or trifluoromethyl radicals under similar photoredox conditions. The generation of these radicals would enable a suite of transformations, including additions to unsaturated systems and cyclization reactions. Research on radical cyclizations of related trifluoromethyl-1,3-dicarbonyl compounds mediated by manganese(III) acetate has shown the formation of trifluoroacetyl-substituted aromatic compounds, further supporting the potential for such reactivity. researchgate.net

Table 1: Radical Precursors and Generated Radical Species (by Analogy)

| Precursor | Catalyst/Conditions | Generated Radical Species | Potential Transformation |

|---|---|---|---|

| Trifluoroacetic Anhydride | Photoredox Catalyst (e.g., Ir(ppy)₃), Blue Light | Trifluoroacyl radical (CF₃CO•) | Trifluoroacetylation of Alkenes |

| Trifluoroacetic Anhydride | Photoredox Catalyst, Redox Mediator | Trifluoromethyl radical (•CF₃) | Trifluoromethylation of (Hetero)arenes |

Condensation Reactions with the Trifluoroacetyl Group

The trifluoroacetyl group in this compound imparts significant electrophilicity to the adjacent carbonyl carbon, making it a prime site for condensation reactions. organic-chemistry.org These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. numberanalytics.com

One of the primary modes of reactivity for β-keto esters like this compound is the Claisen condensation and related reactions. numberanalytics.com The presence of the electron-withdrawing trifluoroacetyl group enhances the acidity of the α-proton, facilitating enolate formation even with weaker bases. This enolate can then react with various electrophiles.

A key transformation involving the trifluoroacetyl group is its participation in acylation reactions. For instance, trifluoroacetic anhydride is a potent reagent for the α-trifluoroacetylation of carbonyl compounds, including tertiary amides, under mild conditions with a weak base like 2,4,6-collidine. organic-chemistry.org This chemoselective reaction proceeds through the formation of a highly electrophilic intermediate. organic-chemistry.org By analogy, the trifluoroacetyl group in this compound could react with nucleophiles, leading to the formation of new condensation products.

Furthermore, the trifluoroacetyl group can serve as a building block in the synthesis of heterocyclic compounds. The reaction of unsymmetrical ketone dimethyl acetals with trifluoroacetic anhydride in the presence of pyridine leads to acetylated enol ethers, which are versatile precursors for constructing isoxazolines, pyrazoles, and pyrimidinones. researchgate.net This suggests that this compound could undergo similar condensations with appropriate nucleophiles to yield a variety of heterocyclic structures.

The Friedel-Crafts acylation is another relevant transformation. Using a combination of trifluoroacetic anhydride and a strong acid like triflic acid, ferrocene can be acylated with amino acids, where the acylating agent is a mixed anhydride generated in situ. nih.gov This highlights the enhanced reactivity of the trifluoroacetyl group when activated.

Table 2: Examples of Condensation Reactions Involving Trifluoroacetyl Groups

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Tertiary Amide | Trifluoroacetic Anhydride | 2,4,6-Collidine | β-Ketoamide |

| Ketone Dimethyl Acetal | Trifluoroacetic Anhydride | Pyridine | Acetylated Enol Ether |

| Ferrocene | Amino Acid / Trifluoroacetic Anhydride | Triflic Acid | N-Trifluoroacetyl Amidoketone |

Stereochemistry in the Synthesis and Reactions of 3- Trifluoroacetyl Oxan-2-one

Diastereoselective Approaches in Fluorinated Lactone Synthesis

The synthesis of fluorinated lactones, such as 3-(Trifluoroacetyl)oxan-2-one, often requires meticulous control of stereochemistry to achieve the desired diastereomer. Diastereoselective approaches are fundamental in constructing the chiral scaffold of these molecules. nih.gov The synthesis of prostaglandin lactones, for example, showcases methods like intramolecular cyclization and the use of chiral starting materials to control the stereochemical outcome. mdpi.com

One common strategy involves the diastereoselective construction of the lactone ring itself. This can be achieved through cyclization reactions where the stereochemistry of a precursor molecule dictates the configuration of the newly formed chiral centers in the ring. For instance, the synthesis of prostaglandin analogs has utilized ring-closing metathesis (RCM) to form lactone rings with specific stereochemistry. mdpi.com Another approach is the use of chiral auxiliaries, which can guide the stereochemical course of a reaction and are later removed. uclan.ac.uk The synthesis of diasteromerically enriched α-aryl carbonyl compounds has been achieved using C2-symmetric chiral auxiliaries to induce chirality during aryl migration, a principle that can be extended to the acylation of lactones. uclan.ac.uk

Furthermore, the introduction of the trifluoroacetyl group at the C3 position of the oxan-2-one ring must be accomplished with stereocontrol. This can be challenging due to the potential for epimerization at this position. Research on the synthesis of related trifluoromethylated compounds has demonstrated that one-pot, two-step procedures can yield cyclopropanes with high diastereoselectivity, which can sometimes be inverted through subsequent treatment, offering a pathway to the desired isomer. rsc.org

Table 1: Examples of Diastereoselective Syntheses in Related Systems

| Precursor/Reactant | Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| N-methylallylanilines | Intramolecular Mizoroki-Heck | Pd(t-Bu₃P)₂ | >98% | diva-portal.org |

| α-(Trifluoromethyl)styrenes | Hydroarylation | Not specified | Not specified | acs.org |

| Propargyl acetates | Friedel-Crafts Alkylation | Bi(OTf)₃ | up to 99:1 | beilstein-journals.org |

Control of Configuration During Nucleophilic Additions

The trifluoroacetyl group of this compound contains a highly electrophilic carbonyl carbon, making it a prime target for nucleophilic additions. libretexts.org The stereochemical outcome of such additions is governed by the existing stereocenters on the oxan-2-one ring, which create a chiral environment and lead to facial diastereoselectivity. Nucleophilic acyl substitution reactions proceed through a tetrahedral intermediate, and the stereochemistry of the final product is determined by the trajectory of the nucleophilic attack. libretexts.orgopenstax.org

The control of configuration during these additions is often rationalized by models such as the Felkin-Anh or Cram model. These models predict the preferred direction of nucleophilic attack on a carbonyl group adjacent to a chiral center. The steric and electronic properties of the substituents on the lactone ring will influence which model provides a more accurate prediction. For cyclohexanone systems, it has been shown that both steric hindrance and electronic effects, such as stabilizing interactions between sigma bonds and the forming sigma-star orbital (σ*‡), determine the stereoselectivity of nucleophilic attack. researchgate.net

For example, the reduction of the ketone in the trifluoroacetyl group with a hydride source would lead to the formation of a new stereocenter. The diastereoselectivity of this reduction would depend on the directing influence of the adjacent chiral center at C3 of the lactone ring and any other stereocenters present. In the synthesis of 2-fluorinated C-glycosides, the addition of carbon-based nucleophiles to fluorinated lactones was found to be a high-yielding, α-selective process, indicating a strong facial bias imposed by the ring structure. nih.govresearchgate.net

Asymmetric Induction in Catalytic Transformations

Asymmetric catalysis offers a powerful strategy for controlling the stereochemistry of reactions involving this compound, particularly for achieving high enantioselectivity. rsc.org This is crucial when the starting materials are racemic or prochiral. Catalytic enantioselective reactions can establish new stereocenters with a high degree of control. beilstein-journals.orgrsc.org

A key transformation is the asymmetric reduction of the trifluoromethyl ketone. The Noyori asymmetric hydrogenation, for instance, utilizes ruthenium-BINAP catalysts for the highly enantioselective reduction of various ketones, including β-keto esters. harvard.edu Such a method could be applied to reduce the ketone in this compound to a chiral alcohol with high enantiomeric excess (ee).

Another area of application is the asymmetric addition of nucleophiles to the trifluoroacetyl group. Organocatalysis, using small chiral organic molecules, has been successfully employed for the enantioselective vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones, yielding chiral tertiary alcohols. acs.org Similarly, chiral Lewis acids or Brønsted acids can catalyze the addition of various nucleophiles to trifluoromethyl ketones with high enantioselectivity. nih.gov The field of asymmetric electrocatalysis is also emerging as a powerful tool for conducting redox transformations enantioselectively. mdpi.com

Table 2: Examples of Asymmetric Catalysis in Trifluoromethylated Ketone Reactions

| Substrate | Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-, β-, γ-Amino ketones | Asymmetric Hydrogenation | trans-RuCl₂[(R)-xylbinap][(R)-diapen] | up to 99.8% | harvard.edu |

| Trifluoromethyl aryl ketones | Vinylogous Aldol Reaction | Bifunctional organocatalyst | up to 77% | acs.org |

| Trifluoroacetaldehyde hemiacetal derived aldimines | Friedel-Crafts type addition | Chiral phosphoric acid | Not specified | nih.gov |

Creation and Manipulation of Chiral Centers at the Lactone Ring

The creation and manipulation of chiral centers on the lactone ring are central to the stereocontrolled synthesis of this compound. The primary chiral center of interest, beyond those in the ring itself, is the C3 position bearing the trifluoroacetyl group.

The creation of this stereocenter can be achieved through a stereoselective acylation of a pre-formed lactone enolate. The use of a chiral base or a chiral auxiliary on the lactone can direct the incoming electrophile (a trifluoroacetylating agent) to a specific face of the enolate. Alternatively, a tandem reaction sequence, such as a Michael addition followed by a cyclization/acylation, could be designed to set the stereochemistry at C3. The synthesis of amide-based substrates from lactones and amines has been explored as a route to creating diasteromerically enriched α-aryl carbonyl compounds, which relies on inducing chirality during migration steps. uclan.ac.uk

Once the C3 stereocenter is established, its configuration can potentially be manipulated. For example, under certain basic or acidic conditions, the enolizable proton at C3 could allow for epimerization to the thermodynamically more stable diastereomer. In some cases, specific reagents can effect a stereochemical inversion. For instance, in the synthesis of certain trifluoromethyl-substituted cyclopropanes, a TBAF-mediated deprotection was found to result in a diastereoenriched epimerization, leading to the trans-cyclopropane as the sole isomer. rsc.org This highlights that post-synthetic modifications can be a powerful tool for accessing different stereoisomers. Furthermore, reactions like the intramolecular tandem Michael-SN2 reaction have been used to construct bicyclic systems with high stereocontrol, a strategy that could be adapted for manipulating the lactone ring structure. researchgate.net

Derivatives, Analogs, and Applications in Complex Molecule Synthesis Utilizing 3- Trifluoroacetyl Oxan-2-one

Utilization as a Synthetic Building Block

3-(Trifluoroacetyl)oxan-2-one is a valuable synthetic building block due to the presence of two key reactive sites: the electrophilic carbonyl of the lactone and the trifluoroacetyl group. This dual reactivity allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of diverse molecular architectures. The trifluoroacetyl group, a strong electron-withdrawing group, enhances the reactivity of the adjacent carbonyl, making it susceptible to nucleophilic attack. smolecule.com This property is exploited in various synthetic strategies to introduce the trifluoroacetylated motif into larger molecules.

The lactone ring can undergo ring-opening reactions with various nucleophiles, providing access to linear compounds with a trifluoroacetyl group at a specific position. Alternatively, the trifluoroacetyl group itself can be the site of reaction, for instance, through condensation reactions or by serving as a handle for further functionalization. The strategic manipulation of these reactive sites allows for the construction of complex molecules with precisely controlled stereochemistry and functionality. The presence of the trifluoromethyl group can also impart unique properties to the final products, such as increased metabolic stability and altered biological activity. rsc.org

Preparation of Fluorinated C-Glycoside Analogs

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest as stable mimics of O-glycosides, which are susceptible to enzymatic hydrolysis. nih.govglycoforum.gr.jp The synthesis of fluorinated C-glycoside analogs represents a promising strategy for the development of novel therapeutic agents and biochemical probes. researchgate.netarizona.edu this compound can serve as a key precursor in the synthesis of such analogs.

A general approach involves the reaction of the lactone with a suitable carbon nucleophile, leading to the formation of a new carbon-carbon bond at the anomeric position. The trifluoroacetyl group can then be further manipulated or retained in the final product. For instance, a systematic study on the addition of carbon-based nucleophiles to fluorinated lactones demonstrated a high-yielding and α-selective process. researchgate.net This method was successfully applied to the preparation of fluorinated analogs of natural products like Trehalose. researchgate.net

The introduction of a difluoromethylene group as a linker in C-glycosides is another strategy to create isopolar and isosteric mimics of the natural O-glycosidic bond. nih.gov While not directly starting from this compound, this highlights the importance of fluorination in designing stable glycomimetics. The synthesis of these complex molecules often involves multi-step sequences, including the protection of functional groups, stereoselective glycosylation, and subsequent deprotection steps. nih.gov

Table 1: Examples of Fluorinated C-Glycoside Analogs and Synthetic Strategies

| Precursor/Building Block | Synthetic Strategy | Resulting Analog | Key Features of Analog |

| Fluorinated lactones | Addition of carbon-based nucleophiles | Fluorinated Trehalose analog | Enhanced metabolic stability |

| β-D-galactopyranosyl-(1<->1)-α-D-mannopyranoside precursor | Oxocarbenium ion-enol ether cyclization | Difluoromethylene linked C-glycoside | Isopolar and isosteric mimic of O-glycoside |

| 2-deoxy-2-fluoroglucose derivative | TEMPO-mediated oxidation and subsequent modifications | 2-deoxy-2-fluoro-β-d-glucopyranosyluronic acid | Potential for creating novel glycan structures |

Precursors for Poly(β-hydroxyalkanoate)s and Related Polymers

Poly(β-hydroxyalkanoate)s (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms. Their properties can be tailored by incorporating different monomer units. While there is no direct evidence in the provided search results for the use of this compound as a direct precursor for PHAs, the structural similarity of the oxan-2-one core to δ-valerolactone, a known monomer for poly(δ-valerolactone) (PVL), suggests its potential in this area.

The ring-opening polymerization of lactones is a common method for synthesizing polyesters. The presence of the trifluoroacetyl group on the oxanone ring could lead to novel fluorinated PHAs with unique properties. For instance, the incorporation of fluorine can alter the polymer's thermal stability, crystallinity, and hydrophobicity.

The synthesis of functionalized lactones is a key step in producing tailored polymers. For example, Baeyer-Villiger oxidation of functionalized cyclohexanones can yield substituted oxepan-2-ones (ε-caprolactones). A similar strategy could potentially be employed to synthesize this compound or related functionalized lactones for polymerization.

Strategies for Incorporating the Trifluoroacetylated Lactone into Complex Organic Frameworks

The incorporation of the this compound motif into complex organic frameworks can be achieved through various synthetic strategies that leverage the reactivity of both the lactone and the trifluoroacetyl group. vanderbilt.edunih.govoaepublish.com

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to building molecular complexity in a single operation. rsc.orgslideshare.net These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. univ-rennes.fr

While specific examples of cascade reactions involving this compound are not detailed in the provided search results, its structure suggests potential for such transformations. For instance, a nucleophilic attack on the lactone carbonyl could initiate a cascade sequence, leading to the formation of polycyclic systems. The trifluoroacetyl group can act as a powerful electron-withdrawing group, influencing the reactivity and stereoselectivity of these processes. rsc.org The development of new cascade reactions involving this building block could provide rapid access to novel and structurally diverse fluorinated compounds.

Functional Group Interconversions with Retention of Trifluoroacetyl and Lactone Moieties

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. wikipedia.orgsolubilityofthings.com In the context of this compound, performing FGIs on other parts of the molecule while preserving the key trifluoroacetyl and lactone functionalities is crucial for its use as a versatile building block. vanderbilt.edu

For example, if the oxane ring contains other functional groups, these could be modified through various reactions such as oxidation, reduction, or substitution without affecting the lactone or the trifluoroacetyl group. scribd.com The stability of the trifluoroacetyl group under many reaction conditions makes it a robust component during multi-step syntheses. organic-chemistry.org This allows for the elaboration of the molecular framework around the core lactone structure, leading to a wide array of complex target molecules.

Computational and Theoretical Investigations of 3- Trifluoroacetyl Oxan-2-one

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is used to predict a wide range of molecular properties by solving approximations of the Schrödinger equation, based on the electron density rather than the complex many-electron wavefunction. unige.chresearchgate.net

A primary step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometric optimization. For a flexible molecule such as 3-(Trifluoroacetyl)oxan-2-one, which contains a six-membered oxanone ring and a rotatable trifluoroacetyl group, multiple stable conformations may exist.

Conformational analysis using DFT systematically explores the potential energy surface of the molecule to identify all low-energy isomers (conformers). mdpi.com This involves rotating key dihedral angles and calculating the energy of each resulting geometry. The analysis reveals the global minimum energy conformer—the most stable shape of the molecule—as well as other thermally accessible conformers and the energy barriers between them.

Table 1: Illustrative Data from a DFT Conformational Analysis This table is a hypothetical representation of results for this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C-C=O) (°) | Population at 298 K (%) |

|---|---|---|---|

| Chair-Equatorial | 0.00 | -175.4 | 75.3 |

| Chair-Axial | 1.25 | 65.8 | 14.1 |

| Twist-Boat | 2.50 | -40.2 | 10.6 |

DFT is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy profile of a reaction, researchers can understand the step-by-step process through which reactants are converted into products. ibchem.com This involves identifying and calculating the energies of all species along the reaction coordinate, including reactants, products, any reaction intermediates, and, crucially, the transition states. numberanalytics.com

The transition state is the highest energy point on the reaction pathway and determines the activation energy of the reaction. ibchem.com A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster one. ibchem.comiitk.ac.in For this compound, DFT could be used to study reactions such as its hydrolysis, or its reaction with various nucleophiles, providing insight into the energies required for these transformations.

Table 2: Example of Calculated Energies for a Hypothetical Reaction Mechanism This table illustrates the type of data generated for a reaction study.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack of water | +15.8 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| Transition State 2 (TS2) | Ring opening | +20.1 |

| Products | Ring-opened product | -12.4 |

Understanding the distribution of electrons within a molecule is key to understanding its properties and reactivity. DFT calculations provide detailed information about the electronic structure. chemrxiv.org Key aspects include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epstem.net The HOMO-LUMO gap is an indicator of chemical stability.

Charge Distribution: Methods like Mulliken charge analysis assign partial charges to each atom in the molecule, revealing which parts are electron-rich (nucleophilic) and which are electron-poor (electrophilic). epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of the molecule. epstem.net It highlights regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Table 3: Representative Electronic Properties Calculated with DFT This table shows examples of electronic data that would be calculated for the molecule.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to molecular stability and reactivity |

| Dipole Moment | 3.4 D | Indicates overall molecular polarity |

Furthermore, local reactivity descriptors, often derived from the MEP map and atomic charges, can predict the most likely sites for a reaction to occur. epstem.net For this compound, this analysis would likely identify the carbonyl carbons as primary electrophilic sites, susceptible to attack by nucleophiles. Such predictions are vital for designing new synthetic routes or understanding potential degradation pathways. rsc.org

Electronic Structure Characterization (e.g., Molecular Orbitals, Charge Distribution)

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. peerj.com While DFT is excellent for calculating static properties and reaction pathways, MD provides insights into the dynamic behavior of a system. chemrxiv.org

For this compound, an MD simulation could be used to:

Study its conformational flexibility in different environments, such as in various solvents or at different temperatures.

Investigate how it interacts with other molecules, such as water, to understand solvation effects.

Simulate its behavior in a larger system, like at an interface or within a membrane, to understand its phase behavior. chemrxiv.org

The applicability of MD simulations depends on the specific research question and the availability of accurate force fields, which are the parameters that describe the physics of the atoms in the simulation.

Quantitative Structure–Reactivity Relationship (QSAR) Studies (excluding biological activity)

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to create a mathematical model that correlates the chemical structure of a series of compounds with their measured reactivity or other physical properties. nih.gov While often used for predicting biological activity, QSAR can also be applied to chemical reactivity. researchgate.net

A QSAR study for a series of compounds related to this compound would involve:

Synthesizing or obtaining a set of structurally similar molecules.

Experimentally measuring a specific reactivity parameter for each molecule (e.g., the rate constant for a particular reaction).

Calculating a variety of molecular descriptors for each molecule using computational methods like DFT. These descriptors quantify structural, electronic, and steric properties.

Using statistical methods to build a regression model that links the descriptors to the measured reactivity.

Once validated, this model could be used to predict the reactivity of new, unsynthesized compounds based solely on their calculated descriptors, guiding further experimental work. biolscigroup.us

Green Chemistry Aspects in the Research of 3- Trifluoroacetyl Oxan-2-one

Principles of Green Chemistry in Fluorinated Compound Synthesis

The synthesis of fluorinated compounds is often associated with environmental concerns due to the persistence and potential toxicity of some organofluorine compounds and the hazardous nature of many fluorinating agents. The principles of green chemistry provide a framework for designing safer and more sustainable synthetic processes. rsc.orgpaperpublications.org These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. paperpublications.org

In the context of synthesizing compounds like 3-(Trifluoroacetyl)oxan-2-one, these principles guide researchers to develop methods that are not only efficient but also environmentally benign. cas.cnnih.gov For instance, the use of solid acid catalysts, which are often safer and easier to handle than traditional mineral or Lewis acids, represents a move towards greener synthetic routes. cas.cnnih.gov Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents and the exploration of solvent-free or microwave-assisted reactions contribute to reducing the environmental footprint of fluorinated compound synthesis. cas.cnsioc-journal.cn

There is a growing emphasis on replacing hazardous reagents and solvents commonly used in fluorinated synthesis. For example, trifluoroacetic acid (TFA) is widely used but is non-biodegradable and its concentration in surface water has been rising, leading to efforts to find more environmentally friendly alternatives. rsc.orgopnme.com

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. cwu.edu Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thus minimizing waste. In the synthesis of this compound, achieving high atom economy is a key goal of green chemistry.

Table 1: Comparison of Atom Economy in Different Synthetic Approaches

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Ideal Addition Reaction | Oxan-2-one + "Trifluoroacetyl source" | This compound | None | 100% |

| Substitution with Trifluoroacetic Anhydride | Oxan-2-one + (CF3CO)2O | This compound | CF3COOH | ~50% (dependent on base) |

| Catalytic C-H Trifluoroacetylation | Oxan-2-one + Trifluoroacetyl source | This compound | Catalyst, minimal byproducts | High (approaching 100%) |

This table presents a theoretical comparison and the actual atom economy can vary based on the specific reagents and conditions used.

Development of Catalytic and Reagent-Based Approaches

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more selective, require milder conditions, and generate less waste than stoichiometric reactions. In the synthesis of fluorinated compounds like this compound, the development of novel catalytic systems is a major research focus.

Solid acid catalysts, such as K-10 montmorillonite and Nafion-H, have been successfully used in the synthesis of trifluoromethyl-imines, offering an environmentally benign alternative to traditional acid catalysts. cas.cnnih.gov These catalysts are non-corrosive, easy to handle, and can often be recycled, reducing waste and operational hazards. nih.gov Metal triflates, such as zinc triflate (Zn(OTf)2), have also shown promise as catalysts in the synthesis of fluorinated heterocycles, demonstrating broad substrate scope and high functional group tolerance. researchgate.net

Recent advances have also focused on photoredox catalysis for trifluoroacetylation. A visible-light-promoted method for the trifluoroacetylation of alkenes using trifluoroacetic anhydride has been developed. nih.gov This approach is significant as it activates a typically unreactive reagent under mild conditions, proceeding through a trifluoroacyl radical mechanism. nih.govresearchgate.net Such catalytic C-H functionalization methods hold great potential for the direct and efficient synthesis of compounds like this compound from simple precursors.

The choice of trifluoroacetylating reagent is also crucial. While trifluoroacetic anhydride is common, its reaction with ketone enolates can be less efficient than with reagents like trifluoroethyl trifluoroacetate (TFETFA). orgsyn.org The development of more efficient and selective reagents contributes to greener synthetic protocols by improving yields and reducing purification efforts.

Table 2: Examples of Catalytic Systems in Fluorinated Compound Synthesis

| Catalyst | Reaction Type | Substrate Example | Product Example | Key Advantages |

| K-10 Montmorillonite | Imine synthesis | Trifluoromethyl ketone + Amine | Trifluoromethyl-imine | Solid acid, reusable, solvent-free conditions possible. cas.cn |

| Nafion-H | Imine synthesis | Trifluoromethyl ketone + Amine | Trifluoromethyl-imine | Solid superacid, high activity for deactivated substrates. cas.cnnih.gov |

| Zn(OTf)2 | Tandem cycloisomerization/ hydroxyalkylation | N-propargylamide + Trifluoropyruvate | CF3-substituted oxazole | High atom economy, broad substrate scope. researchgate.net |

| [Ir(ppy)3] | Photoredox trifluoroacetylation | Alkene + Trifluoroacetic anhydride | α,β-unsaturated trifluoromethyl ketone | Mild conditions, activation of a stable reagent. nih.gov |

| Pd/Cu | Sonogashira coupling/ cyclization | Bromo-thiophene-carboxylic acid + Alkyne | Tricyclic lactone | One-pot synthesis, good to high yields. mdpi.com |

Solvent Alternatives and Minimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of waste by mass. acs.org Green chemistry encourages the use of safer solvents, the reduction of solvent use, or the elimination of solvents altogether.

In the synthesis of fluorinated compounds, the choice of solvent is critical for reaction success but also for environmental performance. The development of solvent-free reaction conditions is an ideal green chemistry approach. Microwave-assisted solvent-free synthesis has been successfully applied to the production of 3-(trifluoroacetyl)coumarins, a class of compounds structurally related to this compound. sioc-journal.cn This method offers advantages such as short reaction times, high yields, and operational simplicity, all of which contribute to a more environmentally friendly process. sioc-journal.cn

When solvents are necessary, the focus is on replacing hazardous solvents with greener alternatives. For instance, water is an attractive solvent due to its non-toxic and non-flammable nature. The synthesis of certain trifluoromethylated oxindoles has been achieved in water, demonstrating the feasibility of using this environmentally benign solvent for complex fluorinated molecule synthesis. researchgate.net

Table 3: Comparison of Solvent Systems in Chemical Synthesis

| Solvent System | Example Solvent(s) | Key Green Chemistry Attributes | Potential Application in Fluorinated Synthesis |

| Solvent-Free | None (Microwave-assisted) | Eliminates solvent waste, often reduces reaction time and energy use. sioc-journal.cn | Synthesis of 3-(trifluoroacetyl)coumarins and potentially this compound. sioc-journal.cn |

| Aqueous | Water | Non-toxic, non-flammable, readily available. | Synthesis of CF3-oxindole derivatives. researchgate.net |

| Green Organic Solvents | Ethanol, Acetone | Less toxic than many traditional organic solvents, often biodegradable. | Can be used in various catalytic and stoichiometric reactions. |

| Fluorous Biphase System | Perfluorocarbons, Benzotrifluoride | Facilitates catalyst and product separation, potentially reducing purification waste. paperpublications.org | Separation of fluorinated catalysts and products. |

Waste Prevention and Valorization Strategies

The first principle of green chemistry is to prevent waste rather than treating or cleaning it up after it has been created. paperpublications.org In the synthesis of this compound, waste prevention can be achieved through various strategies, including the use of highly efficient reactions, recyclable catalysts, and minimizing the use of protecting groups and other auxiliaries.

One significant source of waste in trifluoroacetylation reactions can be the trifluoroacetylating agent itself and any necessary activating agents or bases. For example, a method for preparing high-purity N10-trifluoroacetylpteroic acid was developed that uses only a slight excess (around 10%) of trifluoroacetyl chloride, thereby saving resources and reducing the amount of waste generated. google.com This approach also utilized alcohol precipitation for purification, avoiding recrystallization and allowing for solvent recycling. google.com

Another important aspect is the consideration of the entire lifecycle of the chemicals used. Trifluoroacetic acid (TFA), a common reagent and byproduct in fluorinated synthesis, is under scrutiny due to its environmental persistence. opnme.com Research into TFA-free peptide synthesis highlights the growing concern and the need to develop alternative reagents and cleavage cocktails that are more environmentally benign. opnme.com This concern extends to the synthesis of all trifluoromethylated compounds, including this compound, and encourages the development of synthetic routes that avoid the formation of persistent and potentially harmful byproducts.

Future Research Directions for 3- Trifluoroacetyl Oxan-2-one

Discovery of Novel and More Efficient Synthetic Routes

One promising avenue is the development of one-pot or tandem reactions that combine multiple synthetic operations into a single, streamlined process. For instance, cascade reactions that form the oxanone ring and introduce the trifluoroacetyl group concurrently from simpler, readily available starting materials would significantly improve efficiency. nsf.gov Research into novel catalytic systems, such as photoredox or dual-catalysis platforms, could enable such transformations. frontiersin.orgnih.gov These methods can activate precursors under mild conditions, potentially allowing for the construction of the target molecule with high atom economy. rsc.orgacs.org

Furthermore, exploring alternative trifluoromethylating reagents is a critical research area. While traditional reagents have been effective, the development of new, more stable, and safer sources of the trifluoroacetyl radical or its synthetic equivalents could simplify handling and improve reaction outcomes. researchgate.net Visible-light-mediated protocols using trifluoroacetic anhydride (TFAA) or other inexpensive bulk chemicals as the trifluoromethyl source are gaining traction and represent a sustainable direction for future syntheses. nih.govchemrxiv.org

Finally, the diversification of starting materials beyond conventional precursors is essential. Investigating the use of bio-renewable feedstocks, such as derivatives from sugars, to construct the oxanone backbone could provide a greener and more sustainable route to this class of compounds. acs.orgnih.gov

Table 1: Potential Strategies for Improved Synthesis

| Strategy | Focus Area | Potential Advantage |

|---|---|---|

| Tandem Reactions | Development of cascade sequences for ring formation and functionalization. | Increased efficiency, reduced waste, and fewer purification steps. |

| Novel Catalysis | Exploration of photoredox, metal, and organocatalysis. | Milder reaction conditions, higher yields, and improved selectivity. frontiersin.orgrsc.org |

| New Reagents | Use of safer and more economical trifluoromethyl sources (e.g., TFAA). | Enhanced safety, lower cost, and improved sustainability. chemrxiv.org |

| Bio-based Feedstocks | Synthesis from sugar-derived starting materials. | Increased sustainability and access to enantiopure building blocks. acs.org |

Development of Highly Stereoselective and Enantioselective Transformations

The 3-(Trifluoroacetyl)oxan-2-one molecule possesses a stereocenter at the C3 position. For applications in life sciences, controlling the absolute stereochemistry is crucial, as different enantiomers of a molecule often exhibit vastly different biological activities. Consequently, a major future research direction is the development of highly stereoselective and enantioselective synthetic methods.

Asymmetric catalysis will be at the forefront of this effort. The design and application of chiral catalysts—including organocatalysts (such as those based on thiourea or cinchona alkaloids), transition metal complexes with chiral ligands, and chiral phosphoric acids—are expected to enable the synthesis of specific enantiomers of this compound with high enantiomeric excess (ee). acs.orgresearchgate.net For example, enantioselective aldol-type reactions or vinylogous additions to introduce the trifluoroacetyl group onto a prochiral oxanone precursor are promising strategies. acs.org Similarly, catalytic enantioselective reactions involving trifluoromethyl ketones as electrophiles have shown great promise and could be adapted for this system. researchgate.netrsc.org

Future work should also explore substrate-controlled diastereoselective reactions , where existing stereocenters in a precursor molecule guide the formation of the new stereocenter at C3. This approach is particularly relevant when using chiral starting materials derived from the "chiral pool," such as carbohydrates. researchgate.net The development of methods that provide access to all possible diastereomers would be highly valuable for creating diverse molecular libraries for screening purposes. nsf.gov

Table 2: Approaches to Stereocontrol

| Method | Catalyst/Strategy | Desired Outcome |

|---|---|---|

| Asymmetric Organocatalysis | Chiral amines, thioureas, phosphoric acids. | High enantioselectivity (ee) in the formation of the C3 stereocenter. acs.org |

| Transition Metal Catalysis | Chiral Nickel, Copper, or Palladium complexes. | Catalytic and highly enantioselective C-C bond formation. researchgate.netresearchgate.net |

| Substrate Control | Use of chiral pool starting materials (e.g., sugars). | Diastereoselective synthesis guided by existing stereochemistry. researchgate.net |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture. | Separation of enantiomers to obtain optically pure compounds. |

Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more effective transformations. For this compound, several reaction pathways involved in its synthesis and subsequent reactions warrant detailed investigation.

Future research should employ a combination of experimental and computational techniques to probe these mechanisms. Experimental studies could involve kinetic analysis, isolation and characterization of intermediates, and isotopic labeling experiments to trace the path of atoms throughout the reaction. For instance, in syntheses involving radical trifluoromethylation, techniques like electron paramagnetic resonance (EPR) spectroscopy could be used to detect and study the radical intermediates. frontiersin.org

Computational modeling , using Density Functional Theory (DFT), will be invaluable for mapping potential energy surfaces, predicting transition state geometries, and rationalizing observed stereochemical outcomes. frontiersin.org Such studies can provide insights into non-covalent interactions that may govern stereoselectivity in catalytic reactions, helping to refine catalyst design. rsc.orgrsc.org A key area of focus will be understanding the mechanism of ring-opening and subsequent reactions of the lactone, as the trifluoroacetyl group significantly influences the electrophilicity of the carbonyl carbons. mdpi.com Mechanistic studies on photoredox-catalyzed reactions, particularly those involving the generation of trifluoromethyl radicals from sources like trifluoroacetic acid derivatives, will be crucial for developing milder and more efficient synthetic protocols. frontiersin.orgfrontiersin.org

Expanding Applications in Advanced Organic Synthesis and Material Science

The unique structural features of this compound make it a versatile building block with significant potential in both organic synthesis and material science. Future research is expected to unlock a wide range of applications.

In advanced organic synthesis , this compound can serve as a precursor to a variety of complex trifluoromethyl-containing heterocycles. rsc.orgbohrium.com The β-keto lactone moiety is susceptible to reactions with various nucleophiles, which could trigger ring-opening or ring-transformation cascades to build new molecular frameworks of interest in medicinal chemistry and agrochemistry. acs.orgmdpi.com The trifluoromethyl ketone group itself is a valuable functional handle for further transformations. chemrxiv.org

A particularly exciting direction is in material science , specifically in the synthesis of novel fluorinated polymers. Lactones are well-established monomers for ring-opening polymerization (ROP) to produce polyesters like polyhydroxyalkanoates (PHAs). rsc.orgnih.gov Using this compound as a monomer could lead to a new class of fluorinated PHAs. The incorporation of the CF3 group is known to impart unique properties to polymers, such as enhanced thermal stability, chemical resistance, and specific surface properties (e.g., low surface energy). nih.govpaint.org Future research will likely focus on the controlled polymerization of this monomer and the characterization of the resulting polymers' properties.

Furthermore, the presence of the trifluoroacetyl group, a strong electron-withdrawing group, suggests potential applications in the design of functional materials such as fluorescent probes and dyes. acs.org The solvatochromic properties of molecules containing such groups could be exploited for developing sensors for biological environments. acs.org

Table 3: Potential Application Areas

| Field | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of complex fluorinated drug candidates. | CF3 group enhances metabolic stability and bioactivity. rsc.org |

| Agrochemistry | Development of novel pesticides and herbicides. | Fluorinated compounds often exhibit potent biological activity. |

| Polymer Chemistry | Monomer for Ring-Opening Polymerization (ROP). | Access to novel fluorinated polyesters with unique thermal and surface properties. rsc.orgnih.gov |

| Material Science | Precursor for fluorescent dyes and sensors. | The trifluoroacetyl group can act as a powerful acceptor in solvatochromic dyes. acs.org |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming the trifluoroacetyl group’s presence, with characteristic shifts near −70 to −75 ppm. and NMR resolve lactone ring protons and carbonyl carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns, distinguishing regioisomers or degradation products .

- Infrared Spectroscopy (IR) : Strong carbonyl stretches (1740–1780 cm) verify lactone and trifluoroacetyl groups.

- Chromatography : HPLC or GC with fluorinated stationary phases ensures purity, particularly for detecting hydrolyzed byproducts (e.g., trifluoroacetic acid) .

How does the trifluoroacetyl group influence the electronic properties and reactivity of oxan-2-one derivatives?

Advanced Research Question

The trifluoroacetyl group is a strong electron-withdrawing substituent, which:

- Activates the Lactone Ring : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., ring-opening by amines or alcohols) .

- Alters Tautomerism : Stabilizes enol tautomers in solution, detectable via NMR (e.g., keto-enol equilibrium shifts) .

- Modulates Stability : Hydrolytic sensitivity increases under basic or aqueous conditions due to the trifluoroacetyl group’s susceptibility to nucleophilic cleavage. Stability studies in buffered solutions (pH 3–10) are recommended to assess degradation kinetics .

What strategies can resolve discrepancies in reaction yields when using different catalysts for trifluoroacetylated compounds?

Advanced Research Question

Contradictory yields in catalytic reactions (e.g., Lewis acid-mediated acylations) often arise from:

- Catalyst-Ligand Interactions : Trifluoroacetyl groups may coordinate with metals (e.g., AlCl, BF) differently than non-fluorinated analogs, altering turnover efficiency. Screening ligands (e.g., chiral bisoxazolines) can improve enantioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance catalyst solubility but may deactivate acidic catalysts. Empirical solvent-catalyst pairing (e.g., toluene with scandium triflate) is advised .

- In Situ Monitoring : Techniques like ReactIR or NMR kinetics can identify transient intermediates or catalyst poisoning events .

How can computational methods predict the stability of this compound under varying pH and temperature?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates hydrolysis activation energies and transition states, identifying pH-dependent degradation pathways (e.g., base-catalyzed vs. acid-catalyzed mechanisms) .

- Molecular Dynamics (MD) : Simulates solvation effects, predicting aggregation or crystallization tendencies in aqueous/organic mixtures .

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental stability data to design analogs with improved shelf life .

What are the challenges in isolating enantiopure this compound, and how can they be addressed?

Advanced Research Question

- Chiral Resolution : The trifluoroacetyl group’s steric bulk complicates diastereomeric salt formation. Chiral HPLC (e.g., cellulose-based columns) or enzymatic resolution (lipases) are preferred .

- Asymmetric Synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce enantioselectivity during lactone functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。